

Spectroscopic Data Analysis of 2-Bromo-3-methylpentanoic Acid: A Technical Guide

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Compound of Interest

| | |
|----------------|--------------------------------|
| Compound Name: | 2-Bromo-3-methylpentanoic acid |
| CAS No.: | 42880-22-8 |
| Cat. No.: | B1597287 |

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-methylpentanoic acid**, a chiral α -halogenated carboxylic acid.[1] It serves as a vital building block in the synthesis of more complex molecules, including active pharmaceutical intermediates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

2-Bromo-3-methylpentanoic acid, with the molecular formula $C_6H_{11}BrO_2$, has a molecular weight of 195.05 g/mol.[1][2] The presence of two chiral centers at the C2 and C3 positions results in four possible stereoisomers. The structural formula is presented below:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromo-3-methylpentanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-----------------|-------------|-----------------------------------|
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~4.1-4.3 | Doublet | 1H | CH-Br (α -proton) |
| ~2.0-2.3 | Multiplet | 1H | -CH(CH ₃)- |
| ~1.4-1.7 | Multiplet | 2H | -CH ₂ - |
| ~0.9-1.1 | Triplet | 3H | -CH ₂ -CH ₃ |
| ~0.9-1.1 | Doublet | 3H | -CH(CH ₃)- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|-----------------------------------|
| ~170-175 | C=O (Carboxylic Acid) |
| ~45-55 | C-Br (α -carbon) |
| ~35-45 | -CH(CH ₃)- |
| ~20-30 | -CH ₂ - |
| ~10-15 | -CH(CH ₃)- |
| ~10-15 | -CH ₂ -CH ₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Bond Vibration | Functional Group |
|--------------------------------|---------------------|------------------|
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~550-600 | C-Br stretch | Alkyl Halide |

Mass Spectrometry (MS)

| m/z | Interpretation |
|---------|---|
| 194/196 | Molecular ion peak [M] ⁺ , showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹ Br and ⁸¹ Br) |
| 115 | Loss of Br |
| 151/153 | Loss of -COOH |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Bromo-3-methylpentanoic acid** are provided below.

NMR Spectroscopy

A sample of **2-Bromo-3-methylpentanoic acid** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

IR Spectroscopy

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

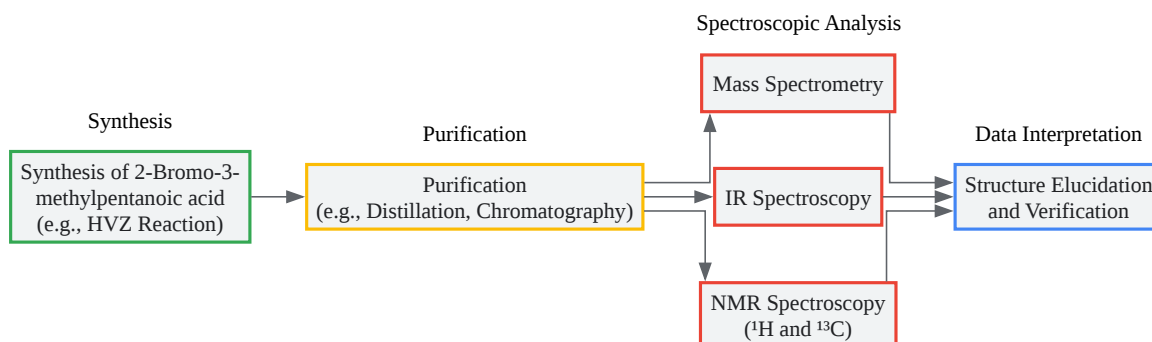
Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Bromo-3-methylpentanoic acid**.

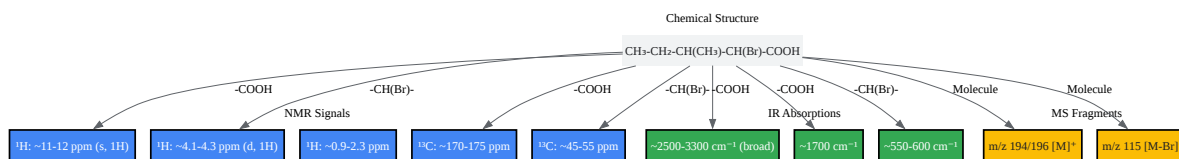


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Caption: General workflow for the synthesis and spectroscopic analysis of **2-Bromo-3-methylpentanoic acid**.

Key Spectroscopic Correlations

The following diagram illustrates the correlation between the functional groups of **2-Bromo-3-methylpentanoic acid** and their expected spectroscopic signals.



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Caption: Correlation of functional groups in **2-Bromo-3-methylpentanoic acid** with spectroscopic signals.

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References

- 1. 2-Bromo-3-methylpentanoic Acid|CAS 42880-22-8|RUO [benchchem.com]
- 2. 2-Bromo-3-methylpentanoic acid | C₆H₁₁BrO₂ | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]
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